molecular formula C9H20O2 B11950634 5-Methoxy-3,5-dimethylhexan-3-ol CAS No. 6663-88-3

5-Methoxy-3,5-dimethylhexan-3-ol

Cat. No.: B11950634
CAS No.: 6663-88-3
M. Wt: 160.25 g/mol
InChI Key: PDAULZKQVJHNFB-UHFFFAOYSA-N
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Description

5-Methoxy-3,5-dimethylhexan-3-ol is an organic compound with the molecular formula C9H20O2 It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,5-dimethylhexan-3-ol can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-3-hexanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3,5-dimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,5-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-3-hexanol: Similar structure but lacks the methoxy group.

    3-Methoxy-3,5-dimethylhexane: Similar structure but lacks the hydroxyl group.

    5-Methoxy-3-hexanol: Similar structure but lacks the dimethyl groups.

Uniqueness

5-Methoxy-3,5-dimethylhexan-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6663-88-3

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

5-methoxy-3,5-dimethylhexan-3-ol

InChI

InChI=1S/C9H20O2/c1-6-9(4,10)7-8(2,3)11-5/h10H,6-7H2,1-5H3

InChI Key

PDAULZKQVJHNFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC(C)(C)OC)O

Origin of Product

United States

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